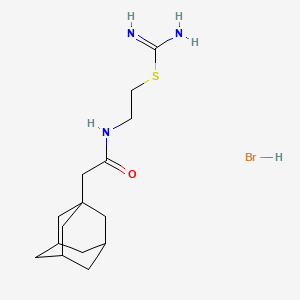
2-((Tricyclo(3.3.1.1(sup 3,7))dec-1-ylacetyl)amino)ethyl carbamimidothioate hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[2-(1-adamantyl)acetyl]amino]ethyl carbamimidothioate hydrobromide is a chemical compound with the molecular formula C15H26BrN3OS and a molecular weight of 376.355 g/mol. It is known for its unique structural properties, which include an adamantyl group, making it a subject of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality and consistency of the final product.
化学反应分析
Types of Reactions
2-[[2-(1-adamantyl)acetyl]amino]ethyl carbamimidothioate hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidothioate group to other functional groups.
Substitution: The adamantyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted adamantyl compounds. These products have diverse applications in medicinal chemistry and materials science .
科学研究应用
2-[[2-(1-adamantyl)acetyl]amino]ethyl carbamimidothioate hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various adamantane derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its robust chemical properties.
作用机制
The mechanism of action of 2-[[2-(1-adamantyl)acetyl]amino]ethyl carbamimidothioate hydrobromide involves its interaction with specific molecular targets and pathways. The adamantyl group provides structural stability, while the carbamimidothioate group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .
相似化合物的比较
Similar Compounds
1-Adamantanamine: Known for its antiviral properties.
2-Adamantanone: Used in the synthesis of various pharmaceuticals.
1-Adamantanol: Utilized in the production of polymers and resins.
Uniqueness
2-[[2-(1-adamantyl)acetyl]amino]ethyl carbamimidothioate hydrobromide stands out due to its unique combination of an adamantyl group and a carbamimidothioate group. This combination provides enhanced stability and reactivity, making it a versatile compound in various research and industrial applications .
属性
CAS 编号 |
88313-63-7 |
|---|---|
分子式 |
C15H26BrN3OS |
分子量 |
376.4 g/mol |
IUPAC 名称 |
2-[[2-(1-adamantyl)acetyl]amino]ethyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C15H25N3OS.BrH/c16-14(17)20-2-1-18-13(19)9-15-6-10-3-11(7-15)5-12(4-10)8-15;/h10-12H,1-9H2,(H3,16,17)(H,18,19);1H |
InChI 键 |
MYPJBFRUFVLVEQ-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCCSC(=N)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


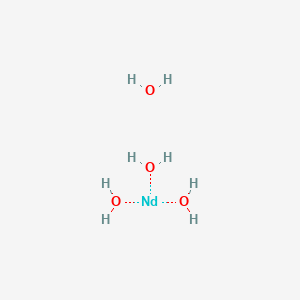
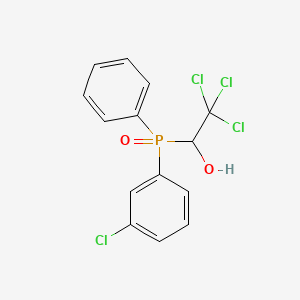
![Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate](/img/structure/B13783142.png)

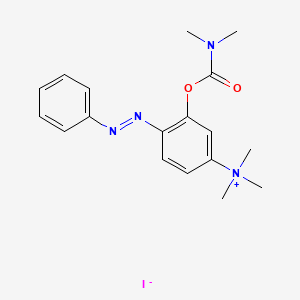
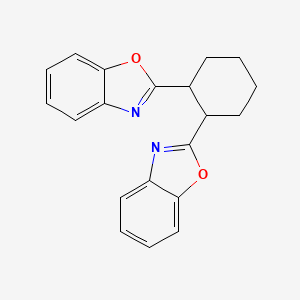
![1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B13783164.png)
![(S)-1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B13783176.png)
![2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B13783182.png)
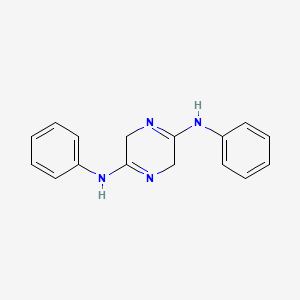
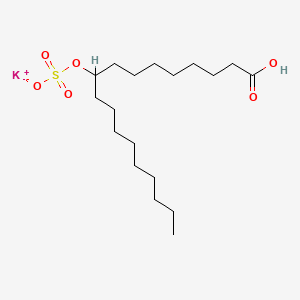
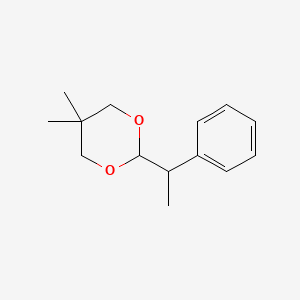
![2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde](/img/structure/B13783203.png)
![methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13783209.png)
